Buronil -

Buronil

Catalog Number: EVT-8020444
CAS Number:
Molecular Formula: C16H23ClFNO
Molecular Weight: 299.81 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification
  • Chemical Class: Butyrophenone
  • Clinical Use: Atypical antipsychotic
  • Trade Names: Buronil, Eunerpan (Germany), among others .
Synthesis Analysis

Buronil is synthesized through a multi-step chemical process. The synthesis begins with the reaction of 4-fluorobenzoyl chloride with 4-methylpiperidine to produce 1-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one.

Synthetic Route

  1. Starting Materials:
    • 4-Fluorobenzoyl chloride
    • 4-Methylpiperidine
  2. Reaction Conditions:
    • Anhydrous solvents are used to prevent hydrolysis.
    • Controlled temperatures are maintained to optimize yield and purity.
  3. Purification Steps:
    • Recrystallization and chromatography are employed to purify the final product.
Molecular Structure Analysis

The molecular formula of Buronil is C16H22FNOC_{16}H_{22}FNO with a molar mass of approximately 263.356 g/mol. The structure includes:

  • A butyrophenone backbone.
  • A fluorine atom at the para position of the phenyl ring.
  • A piperidine ring that contributes to its pharmacological properties.

Structural Features

  • IUPAC Name: 1-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one
  • Key Functional Groups:
    • Ketone (butanone)
    • Piperidine (heterocyclic amine)

The three-dimensional arrangement of atoms can be modeled using computational chemistry tools, which can provide insights into its binding interactions with biological targets .

Chemical Reactions Analysis

Buronil participates in various chemical reactions, including:

Types of Reactions

  1. Oxidation:
    • Can be oxidized to yield corresponding ketones and carboxylic acids.
    • Common oxidizing agents include potassium permanganate and chromium trioxide.
  2. Reduction:
    • Reduction reactions can lead to alcohol derivatives.
    • Typical reducing agents are lithium aluminum hydride and sodium borohydride.
  3. Substitution:
    • Nucleophilic substitution reactions occur, particularly at the fluorophenyl group, using nucleophiles like amines and thiols under basic conditions.

Major Products

  • Oxidation leads to ketones and carboxylic acids.
  • Reduction results in alcohol derivatives.
  • Substitution produces various substituted phenyl derivatives.
Mechanism of Action

Buronil's mechanism of action involves modulation of neurotransmitter systems, particularly through its interaction with dopamine receptors. It binds primarily to the dopamine D2 receptor but does so with low affinity, allowing for rapid dissociation from the receptor, which is characteristic of atypical antipsychotics.

Pharmacodynamics

  • Dopamine Receptor Binding:
    • D2 receptor affinity: Ki=194nMK_i=194\,nM
  • Serotonin Receptor Binding:
    • Binds to various serotonin receptors with differing affinities, contributing to its therapeutic effects in mood regulation and anxiety relief .
Physical and Chemical Properties Analysis

Buronil exhibits several notable physical and chemical properties:

Key Properties

  • Bioavailability:
    • Intramuscular: 87%
    • Oral (syrup): 54%
    • Oral (tablet): 65%
  • Protein Binding: Approximately 50%
  • Metabolism: Primarily hepatic metabolism.
  • Elimination Half-Life:
    • Oral administration: 3–4 hours
    • Intramuscular administration: 6 hours
  • Excretion: Renal excretion accounts for about 70% as metabolites; only a small percentage is excreted unchanged .
Applications

Buronil has a wide range of applications in both clinical and research settings:

Scientific Applications

  1. Clinical Use:
    • Treatment-resistant schizophrenia.
    • Psychosis associated with Parkinson’s disease.
  2. Research Applications:
    • Used as a reference compound in studies involving butyrophenone derivatives.
    • Investigated for its effects on neurotransmitter systems and receptor binding dynamics.
  3. Pharmaceutical Development:
    • Employed in the development of new antipsychotic drugs and related compounds due to its structural characteristics and pharmacological profile .
Historical Context and Evolution of Butyrophenone Derivatives

Emergence of Buronil in Mid-20th Century Antipsychotic Development

Buronil (melperone) entered clinical use in the 1960s as part of the second wave of antipsychotic development following the initial breakthrough of chlorpromazine. Structurally, it is classified as a butyrophenone derivative, sharing the core 1-(4-fluorophenyl)-4-piperidinyl-butan-1-one structure characteristic of this class. Its synthesis pathway involved the reaction of 4-chloro-4'-fluorobutyrophenone with 4-methylpiperidine (4-pipecoline), yielding a molecule with a distinct receptor binding profile [1]. Unlike the high-potency typical butyrophenone haloperidol, Buronil was developed with a focus on managing psychotic symptoms in vulnerable populations, particularly the elderly and those with Parkinson's disease psychosis, where tolerability concerns with existing agents were pronounced. Early clinical observations noted its efficacy in reducing agitation and confusion with a lower propensity for acute movement disorders compared to haloperidol, hinting at its atypical properties despite its structural kinship to typical antipsychotics [1] [8].

Table 1: Key Historical Milestones in Buronil Development

YearEventSignificance
Early 1960sInitial Synthesis and Entry into Clinical UseDeveloped as a butyrophenone derivative for psychotic disorders
1960s-1980sClinical Use in EuropeAdopted for treating psychosis in elderly and Parkinson's patients under brand names (Buronil, Eunerpan)
1990s-2000sResearch Focus on Treatment-Resistant SchizophreniaInvestigated for psychosis in Parkinson's disease and treatment-resistant schizophrenia cases
2012Publication of Multicenter RCT in Parkinson's PsychosisDemonstrated variable efficacy, highlighting need for patient stratification

Comparative Trajectories: Buronil vs. Haloperidol and Chlorpromazine

The development pathways of Buronil, haloperidol, and chlorpromazine illustrate divergent strategies in antipsychotic pharmacotherapy. Chlorpromazine, the prototypical phenothiazine derivative, was discovered serendipitously in the early 1950s through research into anesthetic potentiators and antihistamines. Its profound tranquilizing effects revolutionized psychiatry but came with significant sedative and autonomic side effects [2] [9]. Haloperidol, synthesized in February 1958 by Bert Hermans at Janssen Laboratories, emerged as the flagship butyrophenone. Its discovery stemmed from systematic modifications of meperidine (pethidine) analogs, resulting in a potent D2 antagonist with a more favorable side effect profile regarding sedation but a high liability for extrapyramidal symptoms (EPS) [4] [6]. Haloperidol rapidly became a gold standard for acute psychosis due to its high potency and injectable formulations [3] [5].

Buronil's trajectory differed markedly. While sharing haloperidol's butyrophenone core, its specific substitution pattern—incorporating a 4-methylpiperidine moiety—conferred critical pharmacological differences. Receptor binding studies revealed Buronil had significantly lower affinity for dopamine D2 receptors (Ki = 194 nM) compared to haloperidol (Ki ~1 nM). Conversely, it exhibited moderate to high affinity for serotonin receptors (5-HT2A Ki=230 nM; 5-HT7 Ki=578 nM) and alpha-adrenergic receptors (α1 Ki=180 nM; α2 Ki=150 nM) [1]. This receptor profile underpinned its classification as an atypical antipsychotic. Clinically, while haloperidol became synonymous with acute psychosis management and chlorpromazine with sedation, Buronil carved a niche in managing psychosis in complex, medically frail patients, particularly where EPS from typical antipsychotics posed unacceptable risks [1] [4] [8].

Table 2: Comparative Pharmacological and Clinical Profiles

FeatureChlorpromazine (Phenothiazine)Haloperidol (Butyrophenone)Buronil/Melperone (Butyrophenone)
Primary Receptor TargetBroad antagonist (D2, histamine H1, mACh, α1)Potent D2 antagonistModerate D2, significant 5-HT2A/7, α1/2 antagonist
D2 Receptor Affinity (Ki, nM)~25~1194
5-HT2A Affinity (Ki, nM)~15~20230
Clinical PotencyModerateHighModerate
Primary Historical UseSedation, general psychosisAcute psychosis, agitationGeriatric psychosis, Parkinson's psychosis
Structural ClassTricyclic phenothiazineButyrophenone4-Methylpiperidine butyrophenone

Paradigm Shifts in Receptor-Targeted Psychopharmacology (1960s–1980s)

The period spanning the 1960s to the 1980s witnessed fundamental shifts in understanding antipsychotic action, with Buronil playing an unanticipated role in challenging the dopamine-centric model. The dominant dopamine hypothesis of schizophrenia, solidified by Carlsson and Lindqvist's work (1963) and reinforced by the strong correlation between clinical potency and D2 receptor binding affinity for typical antipsychotics, posited that dopamine overactivity was central to psychosis and D2 blockade was essential for efficacy [2] [9]. This paradigm suggested EPS was an inevitable consequence of therapeutic D2 blockade. However, Buronil's clinical profile contradicted this. Despite its relatively weak D2 affinity, it demonstrated antipsychotic efficacy, particularly in specific populations, with markedly lower EPS incidence than haloperidol or chlorpromazine [1] [4].

This apparent paradox prompted critical re-evaluation. Research revealed Buronil's rapid dissociation kinetics from the D2 receptor, a characteristic later recognized as key to atypicality, allowing for physiological dopamine transmission crucial for motor control while still modulating pathological hyperdopaminergia [1] [23]. Furthermore, its significant serotonergic antagonism (particularly 5-HT2A) aligned with emerging hypotheses that serotonin-dopamine interactions were crucial. The 5-HT2A blockade was theorized to mitigate the EPS caused by D2 blockade in the nigrostriatal pathway and potentially enhance efficacy in negative and cognitive symptoms via cortical dopamine and glutamate modulation [1] [9]. Buronil, alongside clozapine (though structurally distinct), thus provided clinical evidence that challenged the "D2 blockade at all costs" dogma. It contributed to the conceptual shift towards receptor signature profiles (balanced multi-receptor targeting) and fast-off-D2 kinetics as viable pathways for effective antipsychotic action without debilitating neurological side effects, paving the way for the development of later atypical agents like risperidone and olanzapine [1] [9]. This period transformed psychopharmacology from an empirical endeavor into a receptor-targeted science, with Buronil serving as a key pharmacological probe.

Table 3: Evolution of Key Psychopharmacological Paradigms Involving Butyrophenones

Time PeriodDominant ParadigmRole of Butyrophenones (Haloperidol/Buronil)Impact on Buronil Understanding
Early 1960sNeuroleptic Concept (EPS as marker of efficacy)Haloperidol: Confirmed strong D2 block = Efficacy + EPSBuronil seen as weaker typical agent
Late 1960s-1970sDopamine Hypothesis (D2 blockade essential)Haloperidol: Gold standard D2 blocker; Buronil: Anomaly (efficacy with weaker D2)Triggered research into kinetics (fast-off D2)
1980sSerotonin-Dopamine Interaction HypothesisBuronil: Provided evidence for role of 5-HT2A/7 antagonismExplained lower EPS and efficacy profile
1990s-PresentAtypicality (EPS separation)Buronil: Recognized as early atypical due to receptor profile/kineticsCemented role in geriatric/PD psychosis

Properties

Product Name

Buronil

IUPAC Name

1-(4-fluorophenyl)-4-(4-methylpiperidin-1-ium-1-yl)butan-1-one;chloride

Molecular Formula

C16H23ClFNO

Molecular Weight

299.81 g/mol

InChI

InChI=1S/C16H22FNO.ClH/c1-13-8-11-18(12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14;/h4-7,13H,2-3,8-12H2,1H3;1H

InChI Key

MQHYXXIJLKFQGY-UHFFFAOYSA-N

SMILES

CC1CC[NH+](CC1)CCCC(=O)C2=CC=C(C=C2)F.[Cl-]

Canonical SMILES

CC1CC[NH+](CC1)CCCC(=O)C2=CC=C(C=C2)F.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.